Methyl 1-hydroxycyclopropane-1-carboxylate
Overview
Description
Methyl 1-hydroxycyclopropane-1-carboxylate is a compound that is useful in organic synthesis . It is a clear yellow liquid with a molecular formula of C5H8O3 .
Synthesis Analysis
The synthesis of this compound involves the reaction of Methyl 1-aminocyclopropylcarboxylate with sulfuric acid. After the reaction is complete, the mixture is cooled to room temperature and extracted with ethyl acetate. The organic phases are combined, dried with anhydrous magnesium sulfate, filtered, and the organic phase is concentrated to obtain this compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8O3/c1-8-4(6)5(7)2-3-5/h7H,2-3H2,1H3 .Chemical Reactions Analysis
This compound is involved in the reaction with sulfuric acid to form 1-hydroxyl-Methyl 1-cyclopropanecarboxylate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 116.12 . It is a clear yellow liquid and is stored in a refrigerator .Scientific Research Applications
1. Neuropharmacological Applications
Methyl 1-hydroxycyclopropane-1-carboxylate has been studied in the context of neuropharmacology. Research by Rao et al. (1990) investigated related compounds like 1-Aminocyclopropane-1-carboxylate (ACC), which is an NMDA-associated glycine receptor agonist. This study highlights the rapid inactivation of such compounds in vivo, despite their potency in vitro (Rao et al., 1990).
2. Inhibitor for Enzymatic Reactions
Zhao and Liu (2002) explored the use of derivatives of this compound as irreversible inhibitors for specific bacterial enzymes, such as 1-aminocyclopropane-1-carboxylate deaminase. This research contributes to understanding enzymatic reactions and potential applications in controlling bacterial functions (Zhao & Liu, 2002).
3. Photochemical Properties
The photochemical properties of compounds related to this compound have been studied. For instance, Pincock and Moutsokapas (1977) examined the photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate, revealing insights into the mechanisms of photochemical reactions in cyclopropene compounds (Pincock & Moutsokapas, 1977).
4. Polymerization Studies
Research by Moszner et al. (2003) focused on the polymerization of cyclic monomers, including derivatives of this compound. This study is significant for understanding the behavior of these compounds in radical polymerization processes (Moszner et al., 2003).
5. Ethylene Precursor Studies
The role of compounds like 1-aminocyclopropane-1-carboxylate, an ethylene precursor in plants, has been investigated. Hoffman et al. (1982) identified a major conjugate of this compound in wheat leaves, contributing to the understanding of ethylene's role in plant physiology (Hoffman et al., 1982).
6. Inhibitory Effects on Ethylene Action
1-Methylcyclopropene, a closely related compound, has been studied for its inhibitory effects on ethylene action in plants. Sisler et al. (1996) demonstrated its efficacy in inhibiting ethylene responses in carnation flowers, which has implications for extending the shelf life of floriculture crops (Sisler et al., 1996).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
methyl 1-hydroxycyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-8-4(6)5(7)2-3-5/h7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJWVJURYXOHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369780 | |
Record name | Methyl 1-hydroxycyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33689-29-1 | |
Record name | Methyl 1-hydroxycyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-hydroxy-1-cyclopropane carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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